molecular formula C5H6N4S B1225023 N-Pyrazinylthiourea CAS No. 31437-05-5

N-Pyrazinylthiourea

Cat. No.: B1225023
CAS No.: 31437-05-5
M. Wt: 154.2 g/mol
InChI Key: TWGSSYKLXJRVDA-UHFFFAOYSA-N
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Description

N-Pyrazinylthiourea is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. Thiourea derivatives are known to serve as key intermediates in the development of novel compounds with potential biological activities, which may include antimicrobial, anticancer, and antioxidant properties based on the structural motif. The pyrazine ring in its structure is a privileged scaffold in drug discovery, often contributing to the pharmacological profile of a molecule. This compound is also of interest in materials science and coordination chemistry, where it can act as a ligand for metal complexes due to the electron-donating properties of its sulfur and nitrogen atoms. These complexes are explored for their catalytic and electronic applications. This compound is provided as a high-purity material to ensure consistent performance in research applications. Handle with appropriate precautions in a well-ventilated laboratory setting. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazin-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGSSYKLXJRVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185362
Record name N-Pyrazinylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31437-05-5
Record name N-Pyrazinylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031437055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Pyrazinylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N Pyrazinylthiourea

Classical Synthesis Approaches for N-Pyrazinylthiourea

Traditional methods for synthesizing this compound often involve a foundational multi-step process. These established routes provide reliable access to the target compound and its derivatives.

Hydrolysis of N-Pyrazinyl-N'-benzoylthioureas

A well-established method for the synthesis of N-pyrazinylthioureas involves the hydrolysis of N-pyrazinyl-N'-benzoylthioureas. nih.gov This two-step approach begins with the reaction of an aminopyrazine derivative with benzoyl isothiocyanate to form the corresponding N-pyrazinyl-N'-benzoylthiourea intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound.

In a specific example, 2-amino-3-chloropyrazine (B41553) and 2-amino-6-chloropyrazine (B134898) have been used as starting materials. These were first reacted with various sodium alkoxides to introduce substituents at the 3 and 6 positions of the pyrazine (B50134) ring. The resulting alkoxyaminopyrazines were then treated with benzoyl isothiocyanate to produce a series of N-pyrazinyl-N'-benzoylthioureas. The final step of hydrolysis successfully afforded the target N-pyrazinylthioureas. nih.gov

Reaction Scheme: Hydrolysis of N-Pyrazinyl-N'-benzoylthioureas

Step 1: Formation of N-Pyrazinyl-N'-benzoylthiourea

R-Pyrazinyl-NH₂ + C₆H₅CO-NCS → R-Pyrazinyl-NH-CS-NH-CO-C₆H₅

Step 2: Hydrolysis

R-Pyrazinyl-NH-CS-NH-CO-C₆H₅ + H₂O → R-Pyrazinyl-NH-CS-NH₂ + C₆H₅COOH

Where R represents various substituents on the pyrazine ring.

Reaction of Thiourea (B124793) with Pyrazine Derivatives

While direct reaction of thiourea with pyrazine derivatives is a conceivable route, the more common and well-documented approach involves the reaction of aminopyrazine precursors with isothiocyanates. For instance, alkoxyaminopyrazines can be reacted with p-chlorophenyl isothiocyanate or 2,6-dichlorophenyl isothiocyanate to yield the corresponding N-pyrazinyl-N'-(substituted phenyl)thioureas directly. nih.gov This method bypasses the need for a hydrolysis step, offering a more direct route to N-substituted pyrazinylthiourea derivatives.

Modern Synthetic Techniques and Innovations

In recent years, the development of more sustainable and efficient synthetic methods has been a key focus in chemical synthesis, including for this compound and its analogues.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. acs.orgpjoes.comnih.gov In the context of synthesizing thiourea derivatives, this often involves the use of safer solvents, microwave irradiation, or solvent-free conditions to increase efficiency and reduce environmental impact. researchgate.netresearchgate.net While specific examples dedicated solely to this compound are not extensively documented, the broader application of green chemistry to the synthesis of heterocyclic compounds is widespread. researchgate.net Techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times and improve yields for various heterocyclic compounds. researchgate.net The goal is to maximize atom economy, which is the measure of how many atoms from the reactants are incorporated into the final product. acs.org

Key Principles of Green Chemistry in Synthesis:

Principle Description
Prevention It is better to prevent waste than to treat or clean up waste after it has been created. acs.orgpjoes.com
Atom Economy Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents) should be made unnecessary wherever possible and innocuous when used. acs.org
Catalysis Catalytic reagents are superior to stoichiometric reagents. acs.org

| Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible. acs.org |

Catalytic Methods in Thiourea Derivative Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to new compounds with high efficiency and selectivity. researchgate.net For the synthesis of thiourea derivatives, various catalytic methods have been employed. These include the use of both homogeneous and heterogeneous catalysts such as acidic and basic catalysts, nanocatalysts, and transition metal complexes. researchgate.net For instance, the synthesis of pyridine (B92270) derivatives, which are structurally related to pyrazines, has been achieved using numerous catalytic protocols, including metal-free catalysis and reactions under microwave irradiation. researchgate.netorganic-chemistry.org While specific catalytic methods for this compound are still an emerging area, the development of novel catalysts for C-N bond formation is highly relevant. organic-chemistry.org For example, copper-catalyzed coupling reactions are a common strategy for forming bonds between nitrogen-containing heterocycles and other moieties. nih.gov

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring their structure-activity relationships in various applications. This often involves modifying the pyrazine ring, the thiourea linker, or the terminal nitrogen atom.

The reaction of aminopyrazine precursors with a wide range of isothiocyanates is a versatile method for generating a library of this compound derivatives. mdpi.com For example, reacting various aminopyrazines with substituted phenyl isothiocyanates or alkyl isothiocyanates allows for systematic variation of the substituent on the terminal nitrogen of the thiourea. nih.gov

Furthermore, the pyrazine core itself can be modified. Starting with substituted aminopyrazines, such as those with alkoxy or halogen groups, provides access to a diverse set of final compounds. nih.gov The synthesis of pyrazole (B372694) derivatives, another class of nitrogen-containing heterocycles, has been extensively studied, with methods including tandem reactions and one-pot strategies that could potentially be adapted for pyrazine systems. nih.govnih.govmdpi.com

Introduction of Substituted Phenyl Rings

The synthesis of this compound derivatives bearing substituted phenyl rings, generally N-aryl-N'-pyrazinylthioureas, is most commonly achieved through the reaction of an amine with an isothiocyanate. researchgate.net This fundamental reaction involves the nucleophilic addition of the amino group of an aminopyrazine to the electrophilic carbon atom of a substituted phenyl isothiocyanate. Conversely, pyrazinyl isothiocyanate can be reacted with a substituted aniline.

The general synthetic route involves dissolving the selected amine (e.g., 2-aminopyrazine) in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and then adding the substituted phenyl isothiocyanate. The mixture is typically stirred at room temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). tubitak.gov.tr The resulting N-aryl-N'-pyrazinylthiourea often precipitates from the solution and can be collected by filtration.

Key research findings indicate that this method is versatile, allowing for the introduction of a wide array of substituents on the phenyl ring. The synthesis of N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas serves as a procedural model for this class of compounds. researchgate.net

Alternative strategies for forming the N-aryl bond, such as copper-catalyzed N-arylation reactions (e.g., Chan-Lam or Ullmann coupling), can also be employed. organic-chemistry.org These methods involve coupling an arylboronic acid with the nitrogen atom of the pyrazinylthiourea scaffold in the presence of a copper catalyst. organic-chemistry.org

Table 1: Examples of Reagents for Synthesis of N-(Substituted Phenyl)-N'-Pyrazinylthioureas

Amine Component Isothiocyanate Component Resulting Product Class
2-Aminopyrazine (B29847) 4-Chlorophenyl isothiocyanate N-(4-Chlorophenyl)-N'-(pyrazin-2-yl)thiourea
2-Aminopyrazine 4-Methoxyphenyl isothiocyanate N-(4-Methoxyphenyl)-N'-(pyrazin-2-yl)thiourea
2-Aminopyrazine 4-Nitrophenyl isothiocyanate N-(4-Nitrophenyl)-N'-(pyrazin-2-yl)thiourea
Substituted Aniline Pyrazin-2-yl isothiocyanate N-(Substituted Phenyl)-N'-(pyrazin-2-yl)thiourea

Trifluoroalkyl-N,N'-Disubstituted Thioureas

The incorporation of trifluoroalkyl groups into thiourea structures is a key strategy in medicinal chemistry. The synthesis of trifluoroalkyl-N,N'-disubstituted thioureas that include a pyrazine moiety can be achieved by adapting established protocols for similar heterocyclic compounds.

A notable synthetic route, demonstrated for analogous pyridyl derivatives, involves the reaction of an aminopyridine containing a trifluoromethyl group with an isothiocyanate. google.com For instance, 2-cyano-3-trifluoromethyl-5-aminopyridine is reacted with ammonium (B1175870) thiocyanate (B1210189) and an aromatic acyl chloride to produce a pyridinethiourea derivative. google.com This "one-pot" method avoids the use of toxic reagents like thiophosgene. google.com

Applying this logic to a pyrazine system, a suitable starting material would be an aminopyrazine substituted with a trifluoroalkyl group. This amine would then be reacted with an appropriate isothiocyanate to yield the desired N,N'-disubstituted thiourea. Alternatively, an aminopyrazine could be reacted with a trifluoroalkyl-containing isothiocyanate.

Pyridyl/Pyrazinyl Thiourea Derivatives

Research has been dedicated to the synthesis and evaluation of various pyridyl and pyrazinyl thiourea derivatives. researchgate.netdntb.gov.uasigmaaldrich.com The core synthetic strategy remains the condensation reaction between an amino-heterocycle and an isothiocyanate. researchgate.netmdpi.com

For the synthesis of pyrazinyl thiourea derivatives, 2-aminopyrazine is a common starting material. It can be reacted with a diverse range of alkyl, aryl, or acyl isothiocyanates to produce a library of compounds. researchgate.netgoogle.com Studies have reported the synthesis of numerous small molecules in this class for biological evaluation. researchgate.net Another approach involves using vinyl pyrazine as a Michael acceptor in a protocol for synthesizing dithiocarbamates, which are versatile intermediates that can be converted to thioureas. mdpi.com

Table 2: General Synthesis of Pyridyl/Pyrazinyl Thiourea Derivatives

Heterocyclic Amine Isothiocyanate Reaction Solvent General Product Structure
2-Aminopyrazine Phenyl isothiocyanate Dichloromethane N-Phenyl-N'-(pyrazin-2-yl)thiourea
2-Aminopyridine Benzyl isothiocyanate Dichloromethane N-Benzyl-N'-(pyridin-2-yl)thiourea
2-Aminopyrazine Phenethyl isothiocyanate Dichloromethane N-Phenethyl-N'-(pyrazin-2-yl)thiourea
4-Methyl-2-aminopyridine Benzoyl isothiocyanate Acetone N-Benzoyl-N'-(4-methylpyridin-2-yl)thiourea

N-Acyl Thiourea Derivatives

N-Acyl thioureas are a significant subclass of thiourea derivatives, and their synthesis often involves a one-pot reaction. mdpi.comnih.gov This method typically begins with the reaction of an acid chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone. researchgate.netmdpi.com This step generates a highly reactive N-acyl isothiocyanate intermediate in situ.

The subsequent addition of a heterocyclic amine, such as 2-aminopyrazine, to the reaction mixture results in the formation of the N-acyl thiourea derivative. mdpi.comnih.gov The reaction proceeds via the nucleophilic addition of the amine to the isothiocyanate. mdpi.com This synthetic strategy is efficient and allows for the creation of a diverse range of derivatives by varying the initial acid chloride and the amine component. mdpi.comjrespharm.com

Detailed studies have reported the synthesis and characterization of new N-acyl thiourea derivatives incorporating pyridine and other heterocyclic rings, with yields often exceeding 50%. nih.gov

Table 3: Research Findings on N-Acyl Thiourea Synthesis

Acid Chloride Heterocyclic Amine Yield (%) Reference
2-((4-Methoxyphenoxy)methyl)benzoyl chloride Thiazol-2-amine 65 nih.gov
2-((4-Methoxyphenoxy)methyl)benzoyl chloride 6-Methylpyridin-2-amine 52 nih.gov
2-((4-Methoxyphenoxy)methyl)benzoyl chloride 5-Chloropyridin-2-amine 73 nih.gov

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the chemical purity of the final products for characterization and further use. A combination of standard laboratory techniques is typically employed.

Crystallization: This is a common method for purifying solid thiourea derivatives. After the reaction is complete, the crude product, if it precipitates, is filtered and then recrystallized from an appropriate solvent or solvent mixture, such as ethanol (B145695) or a methanol-water mixture. tubitak.gov.trijcmas.com The choice of solvent is crucial and is determined by the solubility characteristics of the compound.

Chromatography: Chromatographic techniques are extensively used for both purification and analysis.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid analytical technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. adarshcollege.in

Column Chromatography: For purification of non-precipitating products or for separating mixtures, column chromatography is the method of choice. researchgate.net Flash column chromatography, which uses air pressure to drive the solvent through the column, is a rapid and efficient variant. units.it A common stationary phase is silica (B1680970) gel, with an eluent system typically composed of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. tubitak.gov.tr

High-Performance Liquid Chromatography (HPLC): For compounds that are difficult to separate by conventional column chromatography, or for achieving very high purity, preparative HPLC is used. frontiersin.org Reversed-phase HPLC (RP-HPLC) is particularly useful for separating highly related compounds and for quantitative analysis, as demonstrated for N-acyl thiourea derivatives. nih.govnih.gov

The purity and identity of the synthesized compounds are confirmed using analytical techniques such as melting point determination, elemental analysis, and spectroscopic methods (FT-IR, NMR, Mass Spectrometry). mdpi.comjrespharm.com

Spectroscopic Characterization and Elucidation of N Pyrazinylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the environment of nitrogen atoms within N-Pyrazinylthiourea. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides unambiguous evidence for its structural integrity.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to display distinct signals corresponding to the protons of the pyrazine (B50134) ring and the N-H protons of the thiourea (B124793) group. While specific experimental data for this compound is not widely published, analysis of a closely related compound, N-(pyrimidin-2-yl carbamothioyl)acetamide, provides valuable insight into the expected chemical shifts.

The protons on the heterocyclic ring are anticipated to appear in the aromatic region of the spectrum. For the pyrazine ring in this compound, three distinct proton signals are expected. These aromatic protons typically exhibit complex splitting patterns (doublets or doublet of doublets) due to spin-spin coupling with adjacent protons on the ring.

The N-H protons of the thiourea moiety are expected to appear as broad singlets. Their chemical shifts can be concentration-dependent and are influenced by the solvent used. In a related pyrimidine-based thiourea derivative, two distinct N-H signals were observed, one for the proton adjacent to the heterocyclic ring and another for the terminal -NH2 group. It is expected that the N-H protons of this compound would also present as two separate signals, likely in the downfield region of the spectrum, confirming the presence of the thiourea functional group.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data below is analogous from related structures and theoretical predictions.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Pyrazine H~8.0 - 9.0m
N-H (adjacent to pyrazine)~9.0 - 11.0br s
N-H (terminal NH₂)~7.0 - 9.0br s

m = multiplet, br s = broad singlet

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbon atoms of the pyrazine ring and the thiocarbonyl (C=S) carbon of the thiourea group.

The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region, typically between 130 and 160 ppm. The specific chemical shifts are influenced by the nitrogen atoms within the ring and the thiourea substituent.

A key signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S). This carbon is characteristically deshielded and is expected to appear significantly downfield, often in the range of 175-185 ppm. The observation of this signal is a strong confirmation of the thiourea moiety. In the analogous N-(pyrimidin-2-yl carbamothioyl)acetamide, the C=S signal was observed at approximately 178 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data below is analogous from related structures and theoretical predictions.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=S (Thiourea)~175 - 185
Pyrazine C (attached to N)~150 - 160
Pyrazine C~130 - 145

¹⁵N-based NMR Spectroscopy for Structural Confirmation

¹⁵N NMR spectroscopy is a powerful, though less common, technique that offers direct insight into the electronic environment of the nitrogen atoms within a molecule. buyersguidechem.com Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, these experiments can be time-consuming but provide invaluable structural information. buyersguidechem.compreprints.org

For this compound, four distinct nitrogen signals are expected: two within the pyrazine ring and two in the thiourea moiety. The chemical shifts of the pyrazine nitrogens would confirm the heterocyclic structure, with typical values for pyridine-like nitrogens appearing in the range of 230-330 ppm (referenced to liquid NH₃). nih.gov

The nitrogen atoms of the thiourea group are expected in a different region. Studies on related thioureas show that these nitrogen chemical shifts typically fall between 90 and 130 ppm. nih.gov Furthermore, proton-coupled ¹⁵N NMR spectra can reveal coupling between the nitrogen atoms and their attached protons (¹J(¹⁵N, H)), which can help in assigning the signals of the -NH- and -NH₂ groups within the thiourea moiety. rsc.org

Dynamic NMR for Conformational Isomerism Studies

Dynamic NMR (DNMR) is an essential technique for investigating dynamic processes such as conformational changes that occur on the NMR timescale. In this compound, restricted rotation around the C-N bond connecting the pyrazine ring and the thiourea group can lead to the existence of conformational isomers, or rotamers.

This restricted rotation arises from the partial double-bond character of the C-N bond and potential steric hindrance. At lower temperatures, the rotation may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged single peak.

By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the kinetic parameters for the rotational barrier, such as the free energy of activation (ΔG‡). Such studies provide critical information about the molecule's flexibility and the relative stability of its different conformations in solution.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure:

N-H Stretching: The N-H bonds of the thiourea group will give rise to stretching vibrations, typically appearing as one or two bands in the region of 3100-3400 cm⁻¹. The presence of hydrogen bonding can cause these bands to be broad.

C-H Aromatic Stretching: The C-H bonds of the pyrazine ring will show stretching vibrations above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.

Thioamide Bands: The thiourea group gives rise to several characteristic bands. The "thioamide I" band, which has a significant C=S stretching contribution, is often found around 1300-1350 cm⁻¹. The "thioamide II" band, resulting from a mix of N-H bending and C-N stretching, typically appears near 1500 cm⁻¹.

C=S Stretching: The stretching vibration of the thiocarbonyl (C=S) group is a key identifier. This band is typically weaker than its C=O counterpart and is expected to appear in the range of 700-850 cm⁻¹.

Analysis of the FT-IR spectrum of the related N-(pyrimidin-2-yl carbamothioyl)acetamide showed characteristic bands for N-H stretching (3317, 3178 cm⁻¹), C=O stretching (1681 cm⁻¹), and C=N stretching (1573 cm⁻¹), supporting the expected vibrational modes for such structures.

Table 3: Expected FT-IR Absorption Bands for this compound Data below is analogous from related structures and theoretical predictions.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Thiourea)Stretching3100 - 3400
C-H (Pyrazine)Stretching> 3000
C=N / C=C (Pyrazine)Stretching1400 - 1600
C-N (Thiourea)Stretching~1500
C=S (Thiourea)Stretching700 - 850

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure. For this compound (molar mass: approximately 154.22 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M•+), which then undergoes fragmentation.

The fragmentation of this compound is expected to be dictated by the stability of the resulting fragments, particularly the aromatic pyrazine ring and the charge distribution around the thiourea group. Molecules containing heteroatoms like nitrogen and sulfur often direct cleavage pathways. gbiosciences.com The expected fragmentation involves several key bond cleavages:

Alpha-Cleavage: Cleavage of the bond adjacent to the heteroatoms (N, S) is a common pathway. For instance, the C-N bond between the pyrazine ring and the thiourea group can break.

Heterocyclic Ring Fission: The pyrazine ring itself can undergo fragmentation, although aromatic systems are generally stable and often appear as prominent ions.

Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur if the structural requirements are met, though this is less common for this specific structure.

Based on these principles, a plausible fragmentation pathway for this compound would generate several characteristic ions. The molecular ion peak [C₅H₆N₄S]⁺• would be observed at m/z ≈ 154. Subsequent fragmentation could lead to the formation of a stable pyrazinylaminyl radical cation or a pyrazinyl cation through the loss of the thiourea side chain or parts of it.

Table 1: Plausible Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonFormulaNotes
154Molecular Ion[C₅H₆N₄S]⁺•The parent ion corresponding to the entire molecule.
95Pyrazinylaminyl Cation[C₄H₅N₃]⁺•Loss of the thioformyl (B1219250) group (-CHS).
81Pyrazinyl Cation[C₄H₅N₂]⁺Cleavage of the C-N bond, loss of the thiourea radical.
79Aminopyrazine Radical Cation[C₄H₅N₃]⁺•Loss of the isothiocyanate group (-NCS).
59Thiourea Radical Cation[CH₄N₂S]⁺•Cleavage of the C-N bond, loss of the pyrazine radical.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. nih.gov The chromophores within this compound—the pyrazine ring and the thiourea group—are responsible for its UV-Vis absorption profile.

The pyrazine ring is an aromatic heterocycle containing both π bonds and non-bonding (n) electrons on the nitrogen atoms. The thiourea moiety (-NH-C(=S)-NH₂) contains a C=S double bond (a thione group) and non-bonding electrons on its nitrogen and sulfur atoms. The expected electronic transitions include:

π → π* Transitions: These high-energy transitions occur in systems with conjugated π bonds, such as the pyrazine ring. They typically result in strong absorption bands. Gas-phase UV absorption spectra of pyrazine show absorption in the 220-270 nm range. researchgate.net

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from N or S) to an anti-bonding π* orbital. These are typically of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. nih.gov The lone pairs on the pyrazine nitrogens and the sulfur atom of the thiourea group are expected to give rise to such transitions. Pyrazines are known to exhibit these absorptions in the 290-380 nm region. researchgate.net

The conjugation between the pyrazine ring and the thiourea group can influence the energy of these transitions, potentially causing a bathochromic (red) shift to longer wavelengths compared to the individual chromophores.

Table 2: Expected Electronic Transitions and Absorption Regions for this compound

Type of TransitionChromophoreExpected Wavelength (λmax) RegionRelative Intensity
π → πPyrazine Ring (C=C, C=N)~220 - 280 nmHigh
n → πPyrazine Ring (N lone pairs)~290 - 380 nmLow to Medium
n → π*Thiourea Group (S, N lone pairs)~290 - 350 nmLow to Medium

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Structure

X-ray Absorption Fine Structure (XAFS) is a powerful technique for determining the local geometric and/or electronic structure around a specific absorbing atom. The technique is element-specific and can provide information on bond distances, coordination numbers, and the identity of neighboring atoms. XAFS is divided into two regions: X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAFS studies at the K-edges of nitrogen and sulfur would be particularly insightful.

Nitrogen K-edge XAFS: There are four nitrogen atoms in this compound in two distinct chemical environments: two within the aromatic pyrazine ring and two in the thiourea group. N K-edge NEXAFS spectra can distinguish between these environments. The spectra are sensitive to the electronic structure, revealing transitions from the 1s core level to unoccupied molecular orbitals (e.g., π* and σ*). Studies on pyrazine have shown that NEXAFS spectra explicitly reflect population dynamics and electronic structure, especially when heteroatoms are the absorption sites. nih.gov This analysis would help characterize the bonding and hybridization of the different nitrogen atoms.

Sulfur K-edge XAFS: The S K-edge spectrum would provide detailed information about the local environment of the sulfur atom. The position of the absorption edge is sensitive to the oxidation state of the sulfur. The EXAFS region would allow for the precise determination of the C=S bond length and could reveal information about any intermolecular interactions involving the sulfur atom, such as hydrogen bonding.

Table 3: Information Obtainable from XAFS for this compound

Absorption EdgeSpectroscopic RegionInformation Provided
Nitrogen K-edgeNEXAFS/XANESElectronic structure of pyrazine and thiourea nitrogen atoms; orientation of molecular orbitals (π, σ); differentiation between N environments.
Nitrogen K-edgeEXAFSN-C bond distances and coordination numbers for the different nitrogen atoms.
Sulfur K-edgeNEXAFS/XANESOxidation state of the sulfur atom; electronic structure of the C=S bond.
Sulfur K-edgeEXAFSPrecise S=C bond length; coordination environment around sulfur; information on intermolecular interactions.

Crystallographic Studies and Structural Analysis of N Pyrazinylthiourea

Single Crystal X-ray Diffraction (SCXRD)

Determination of Crystal System and Unit Cell Dimensions

A fundamental step in SCXRD analysis is the determination of the crystal system and the dimensions of the unit cell. The unit cell is the smallest repeating unit in a crystal lattice. Its dimensions are described by the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters define the crystal system (e.g., monoclinic, triclinic, orthorhombic).

Table 1: Hypothetical Unit Cell Dimensions for N-Pyrazinylthiourea

Parameter Value
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Crystal System Data not available
Space Group Data not available
Volume (ų) Data not available
Z Data not available

This table is for illustrative purposes only. No experimental data for this compound has been reported.

Elucidation of Molecular Conformation and Packing

SCXRD data allows for the detailed elucidation of the molecule's conformation, which is the spatial arrangement of its atoms. For this compound, this would include the planarity of the pyrazine (B50134) ring, the orientation of the thiourea (B124793) moiety relative to the ring, and the bond lengths and angles of the entire molecule. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, which is influenced by intermolecular forces.

Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the crystal packing of molecules containing N-H and C=S groups, such as this compound. The thiourea group provides hydrogen bond donors (N-H) and a hydrogen bond acceptor (S). The pyrazine ring contains nitrogen atoms that can also act as hydrogen bond acceptors. A detailed analysis of the SCXRD data would identify intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds, describing their geometries (donor-acceptor distances and angles) and their role in forming one-, two-, or three-dimensional networks.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is another important technique for characterizing crystalline solids. It is typically used for phase identification, to assess sample purity, and to determine crystal lattice parameters. A PXRD pattern is a fingerprint of a crystalline compound. While it provides less detailed structural information than SCXRD, it is a valuable tool for routine analysis. No PXRD data for this compound has been found in the literature.

Conformational Analysis and Isomerism in this compound Structures

Conformational analysis involves the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve rotation around the C-N bonds connecting the pyrazine ring and the thiourea group. Different conformers may have different energies, and the most stable conformer is typically the one observed in the crystal structure. Isomerism, such as tautomerism (e.g., thione-thiol tautomerism in the thiourea moiety), could also be investigated, although the thione form is generally predominant for thioureas in the solid state. Computational modeling is often used in conjunction with experimental data to explore the potential energy surface and identify stable conformers. Specific studies on the conformational analysis and isomerism of this compound are not currently available.

Computational and Theoretical Chemistry of N Pyrazinylthiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net This theory allows for the calculation of various molecular properties by using functionals of the spatially dependent electron density. researchgate.net For compounds like N-Pyrazinylthiourea, DFT calculations are instrumental in understanding its geometry, stability, and reactivity. Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to obtain optimized molecular structures and associated electronic properties. sciencepublishinggroup.comsciencepublishinggroup.comnih.gov

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are employed to determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netbiomedres.us A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to remove an electron from the HOMO and/or add it to the LUMO. biomedres.us Conversely, a small gap indicates a molecule is more reactive. researchgate.netbiomedres.us For thiourea (B124793) derivatives, electronic properties derived from HOMO and LUMO energies, such as the electrophilicity index and chemical potential, have been shown to be significant in explaining their cytotoxic potential. jst.go.jp

Another valuable tool derived from electronic structure calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual guide to the reactive sites of a molecule, indicating its reactivity towards charged reactants. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, where different colors represent varying potential values. uni-muenchen.deresearchgate.net Typically, red areas indicate negative potential (nucleophilic regions, attractive to protons), while blue areas show positive potential (electrophilic regions). uni-muenchen.deresearchgate.net For a molecule like this compound, the MEP map would highlight the electronegative nitrogen and sulfur atoms as potential sites for electrophilic attack or hydrogen bonding. uni-muenchen.dewuxiapptec.com

Table 1: Illustrative DFT-Calculated Electronic Properties

ParameterDescriptionTypical Significance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the molecule's electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the molecule's electron-accepting ability.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMOIndicates chemical reactivity and kinetic stability. biomedres.us
Dipole Moment (µ) Measure of the net molecular polarityInfluences solubility and intermolecular interactions. nih.gov
Chemical Hardness (η) Resistance to change in electron distributionA larger value implies greater stability. biomedres.us
Electrophilicity Index (ω) Measure of energy lowering upon accepting electronsQuantifies the electrophilic nature of a molecule. nih.gov

Spectroscopic Property Prediction and Correlation

DFT calculations are also extensively used to predict spectroscopic properties, which can then be correlated with experimental data to validate the computed structure. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). mdpi.comrespectprogram.orgfaccts.de This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often showing good agreement with experimental results. mdpi.com For complex molecules, TD-DFT helps in interpreting the UV-Vis spectrum by identifying the specific molecular orbitals involved in each electronic transition. researchgate.net

Furthermore, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov By comparing the computed vibrational frequencies with experimental spectra, researchers can confirm the molecular structure and assign specific vibrational modes to the observed bands. nih.gov For thiourea derivatives, DFT has been used to study the conformational landscape and structural features, with calculated vibrational frequencies substantiating the proposed structures. nih.govresearchgate.net Machine learning models are also being increasingly integrated with DFT to enhance the accuracy and efficiency of IR spectra prediction. arxiv.orgmit.eduuci.edu

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. mdpi.com This method is fundamental in drug discovery for predicting ligand-protein interactions and elucidating the potential mechanism of action of a compound. mdpi.com

Ligand-Protein Interactions and Binding Modes

For this compound and its derivatives, molecular docking studies have been performed to understand how they interact with biological targets. In a study on pyridyl/pyrazinyl thiourea derivatives, a molecular modeling study using the CDocker algorithm predicted plausible binding modes within a target protein. The analysis suggested that these compounds could accommodate two general binding modes.

Docking simulations rank different binding poses based on a scoring function, which estimates the binding affinity. The resulting models reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the protein's active site.

Table 2: Example of Molecular Docking Interaction Analysis

Interaction TypeInteracting Ligand Atoms/MoietiesInteracting Protein ResiduesSignificance
Hydrogen Bonding Thiourea (NH, C=S), Pyrazinyl (N)Polar/Charged amino acids (e.g., Asp, Arg, Ser)Provides specificity and contributes to binding affinity.
Hydrophobic Interactions Pyrazine (B50134) ring, other aromatic groupsNonpolar amino acids (e.g., Leu, Val, Phe)Stabilizes the ligand in the binding pocket.
π-π Stacking Pyrazine ringAromatic amino acids (e.g., Phe, Tyr, Trp)Orients the ligand within the active site.

Prediction of Biological Activity Mechanisms

By identifying the target protein and the specific binding interactions, molecular docking provides powerful hypotheses about a compound's mechanism of action. For pyrazinyl thiourea derivatives, molecular modeling studies have been used to explain their activity as blockers of the mitochondrial permeability transition pore (mPTP). The mPTP is a high-conductance channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death, a process implicated in neurodegenerative diseases like Alzheimer's. ucl.ac.uknih.govnih.gov

The predicted binding modes from docking studies suggest how these thiourea compounds might interact with components of the mPTP complex, which is thought to involve the F-ATP synthase. biorxiv.org By blocking the pore, these compounds could prevent mitochondrial calcium dysregulation and reduce oxidative stress, thereby exerting a neuroprotective effect. nih.govresearchgate.net This computational prediction provides a clear, testable hypothesis for the biological activity of this compound derivatives and guides further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally measured activity. sciencepublishinggroup.comjst.go.jp

For thiourea derivatives, QSAR studies have been performed to understand the physicochemical parameters responsible for various biological activities, including anticancer and anti-HCV effects. sciencepublishinggroup.comwjarr.com These studies typically involve calculating a wide range of molecular descriptors, such as lipophilicity (LogP), electronic descriptors (e.g., HOMO energy, dipole moment), and steric or topological descriptors. sciencepublishinggroup.comjst.go.jpfarmaciajournal.com

Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model. sciencepublishinggroup.comwjarr.com A typical QSAR model for thiourea derivatives might show that their biological activity is correlated with descriptors like lipophilicity, specific bond lengths, and electronic properties. sciencepublishinggroup.comwjarr.com For instance, one study on thioureas with anticancer activity found that LogP, certain C-N bond lengths, and the C=O vibrational frequency were priority descriptors. sciencepublishinggroup.comsciencepublishinggroup.com Another study highlighted the importance of hydrophobicity and the negative steric effect of certain groups for anti-HCV activity.

The statistical quality and predictive power of a QSAR model are assessed using various metrics. sciencepublishinggroup.com A good model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. farmaciajournal.com While no specific QSAR model for this compound was found, the principles from studies on related thiourea series provide a strong framework for how such a model could be developed and what structural features would likely be important.

Table 3: Common Descriptors and Statistical Metrics in QSAR Models for Thiourea Derivatives

CategoryExample DescriptorsDescription
Electronic HOMO/LUMO energies, Dipole moment, Electrophilicity indexDescribe the electronic distribution and reactivity. jst.go.jp
Hydrophobic LogP (Partition Coefficient)Measures the lipophilicity of the molecule, affecting membrane permeability. sciencepublishinggroup.comfarmaciajournal.comwjarr.com
Steric/Topological Molecular Weight, Molar Refractivity, Valence Connectivity IndexDescribe the size, shape, and branching of the molecule. sciencepublishinggroup.com
Structural Bond lengths, Bond angles, Number of specific atoms (e.g., F)Quantify specific geometric features of the molecule. sciencepublishinggroup.comwjarr.com
Statistical Metric Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness-of-fit of the model.> 0.6
Q² or r²cv (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
r²test (External Validation R²) Measures the predictive ability on an external test set.> 0.6
F-statistic Indicates the statistical significance of the regression model.High value
RMSE (Root Mean Square Error) Measures the deviation between predicted and actual values.Low value

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding the dynamic nature of chemical and biological systems, offering insights into how molecules like this compound might behave in a physiological environment. MD simulations can reveal the conformational flexibility of a molecule, its interactions with surrounding solvent molecules (like water), and its potential binding modes with biological targets.

While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, research on structurally related thiourea and pyrazine derivatives provides a framework for understanding its likely dynamic behavior. For instance, MD simulations performed on other thiourea analogs have been used to investigate their stability and interaction with water, which is crucial for understanding solubility and bioavailability.

In the context of drug discovery, MD simulations are often employed to refine the results of molecular docking studies. After a potential binding pose of a ligand to a protein is predicted, MD simulations can assess the stability of this ligand-protein complex over a period of nanoseconds. Studies on thiourea derivatives targeting enzymes like MAP kinase-activated protein kinase 2 (MK-2) and poly (ADP-ribose) polymerase have used MD simulations to confirm the stability of binding interactions and identify key amino acid residues involved in the interaction. For this compound, MD simulations could similarly validate its binding mode to potential therapeutic targets, such as those involved in tuberculosis, by analyzing the persistence of hydrogen bonds and other non-covalent interactions within the binding site over time. The root mean square deviation (RMSD) of the molecule's atoms can be monitored during the simulation to assess the stability of the binding pose.

The insights from such simulations are critical for structure-activity relationship (SAR) studies, providing a dynamic picture that complements static models and helps in the rational design of more potent derivatives.

In Silico ADME Prediction and Pharmacokinetic Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, allowing for the computational evaluation of a compound's potential pharmacokinetic profile. Various web-based tools and software, such as SwissADME, preADMET, and ADMET Predictor®, utilize a combination of a compound's physicochemical properties and established algorithms to forecast its behavior in the body.

For this compound, while direct experimental pharmacokinetic data is scarce, its ADME properties can be predicted based on computational studies of analogous thiourea and pyrazine derivatives. These studies provide a strong indication of the compound's likely drug-likeness and pharmacokinetic characteristics.

Physicochemical Properties and Drug-Likeness

A fundamental aspect of ADME prediction is the analysis of physicochemical descriptors and adherence to "drug-likeness" rules, such as Lipinski's Rule of Five. These rules correlate a compound's structural properties with its potential for oral bioavailability. In silico tools calculate properties like molecular weight (MW), lipophilicity (LogP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA). Studies on a wide range of thiourea and pyrazine derivatives consistently show that these classes of compounds can

Coordination Chemistry of N Pyrazinylthiourea

N-Pyrazinylthiourea as a Ligand in Metal Complexes

This compound possesses several potential donor atoms, leading to various possible coordination modes. The primary binding sites are the thiocarbonyl sulfur atom and the two nitrogen atoms of the pyrazine (B50134) ring.

Thiocarbonyl Group: The sulfur atom of the thiocarbonyl group (C=S) is a common binding site for thiourea (B124793) and its derivatives. As a soft donor, it preferentially binds to soft metal ions. Coordination through the sulfur atom is often confirmed by a shift in the C=S stretching frequency in the infrared (IR) spectrum of the complex compared to the free ligand. thegoodscentscompany.com

Pyrazine Ring Nitrogen Atoms: The pyrazine ring contains two nitrogen atoms in a 1,4-position, both of which are potential coordination sites. The pyrazine moiety can coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms. researchgate.net Alternatively, it can act as a bridging ligand, linking two metal centers by using both nitrogen atoms, which is a common feature in the construction of coordination polymers. researchgate.net

Based on these available sites, this compound can exhibit several coordination modes:

Monodentate S-coordination: The ligand binds to a single metal ion solely through the thiocarbonyl sulfur atom.

Monodentate N-coordination: The ligand binds through one of the pyrazine nitrogen atoms.

Bidentate N,S-chelation: The ligand forms a chelate ring by coordinating to a single metal ion through the thiocarbonyl sulfur and one of the pyrazine nitrogen atoms (specifically the one at the ortho position relative to the thiourea group).

Bridging Coordination: The ligand links two different metal ions, for example, by coordinating one metal via the sulfur atom and the other via a pyrazine nitrogen, or by bridging two metals using both pyrazine nitrogens.

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. researchgate.net this compound can be classified as follows:

Monodentate: When it donates an electron pair from only one atom (either the sulfur or one of the ring nitrogens). researchgate.net

Bidentate: When it uses two donor atoms to bind to the same metal ion. This results in the formation of a stable ring structure known as a chelate. For this compound, bidentate coordination would likely involve the thiocarbonyl sulfur and the nearest pyrazine nitrogen, forming a five-membered chelate ring. thegoodscentscompany.com The formation of five- or six-membered rings is generally favored in coordination chemistry due to their thermodynamic stability. researchgate.net

The ability to form chelates makes this compound an effective ligand for stabilizing metal ions.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes involving this compound typically follows general procedures for coordination compound synthesis. A common method involves the reaction of the ligand with a suitable metal salt in a solvent.

A representative synthesis can be described as follows:

this compound is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper(II), nickel(II), or cobalt(II)) is prepared in the same or a compatible solvent.

The metal salt solution is added dropwise to the ligand solution, often with stirring. The molar ratio of ligand to metal is varied to target specific stoichiometries.

The reaction mixture may be heated under reflux to ensure completion of the reaction.

Upon cooling, the resulting solid complex often precipitates out of the solution. If not, the volume may be reduced or a counter-solvent added to induce precipitation.

The solid product is then collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.

The synthesis of N,N'-disubstituted thioureas and their subsequent reaction with metal salts is a well-established route for creating new coordination complexes. researchgate.net

Structural Characterization of Metal Complexes

The precise structure and bonding in this compound metal complexes are determined using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the ligand's binding mode. The coordination of the thiocarbonyl sulfur atom to the metal is indicated by a shift (usually to a lower frequency) of the ν(C=S) band. Simultaneously, coordination of the pyrazine nitrogen atoms would cause shifts in the characteristic ring stretching vibrations. spectroscopyonline.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the complex and the electronic transitions occurring within it. The spectra of the complexes typically show bands corresponding to d-d transitions of the metal ion and charge-transfer transitions (ligand-to-metal or metal-to-ligand). nih.gov These transitions give insights into the coordination environment of the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure within the complex. Changes in the chemical shifts of the pyrazine and thiourea protons and carbons upon coordination can confirm the binding sites.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline complex. It provides precise data on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions. numberanalytics.com

The following table shows representative expected shifts in key IR frequencies for this compound upon coordination to a metal ion (M), based on data from similar thiourea and pyrazine complexes.

Functional GroupExpected Wavenumber in Free Ligand (cm⁻¹)Expected Wavenumber in Metal Complex (cm⁻¹)Inference
N-H Stretch~3300-3100Minor shift or broadeningN-H group not typically involved in primary coordination
C-N Stretch~1500-1400Shift to higher frequencyIncreased double bond character upon S-coordination
Pyrazine Ring Stretch~1600-1550Shift upon coordinationConfirmation of pyrazine nitrogen binding
C=S Stretch~850-700Shift to lower frequencyConfirmation of thiocarbonyl sulfur binding
M-N StretchN/A~500-400Formation of metal-nitrogen bond
M-S StretchN/A~400-300Formation of metal-sulfur bond

This table is illustrative and based on general principles of IR spectroscopy for coordination compounds.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of this compound coordination compounds are primarily determined by the central metal ion, its oxidation state, and the coordination geometry imposed by the ligands.

Electronic Properties: The electronic spectra of these complexes are characterized by two main types of transitions:

d-d Transitions: These occur between the d-orbitals of the transition metal, which are split in energy by the ligand field. The energy and intensity of these transitions are indicative of the coordination geometry and the strength of the ligand field. They are typically observed in the visible region of the spectrum. nih.gov

Charge-Transfer (CT) Transitions: These are more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) is common for ligands with easily oxidized groups (like the thiocarbonyl sulfur), while metal-to-ligand charge transfer (MLCT) can occur if the ligand has low-lying acceptor orbitals (like the π* orbitals of the pyrazine ring). These transitions usually appear in the ultraviolet region. nih.gov

Magnetic Properties: The magnetic behavior of a complex depends on the number of unpaired electrons in its d-orbitals. libretexts.org

Paramagnetism: Complexes with one or more unpaired electrons are paramagnetic and are attracted to an external magnetic field. The magnitude of this attraction is proportional to the number of unpaired electrons. mdpi.com

Diamagnetism: Complexes where all electrons are paired are diamagnetic and are weakly repelled by a magnetic field. mdpi.com

The ligand field strength of this compound influences whether a complex will be high-spin (maximum unpaired electrons) or low-spin (minimum unpaired electrons) for metal ions with d⁴ to d⁷ configurations. The magnetic moment (µ_eff) can be estimated using the spin-only formula, µ_eff = √[n(n+2)], where 'n' is the number of unpaired electrons.

The following table shows the theoretical spin-only magnetic moments for complexes with one to five unpaired electrons.

Number of Unpaired Electrons (n)Electron Configuration ExampleTheoretical Spin-Only Magnetic Moment (Bohr Magnetons, B.M.)
1d¹, d⁹ (e.g., Cu²⁺)1.73
2d², d⁸ (e.g., Ni²⁺)2.83
3d³, d⁷ (e.g., Co²⁺ high spin)3.87
4d⁴ (e.g., Cr²⁺ high spin)4.90
5d⁵ (e.g., Mn²⁺, Fe³⁺ high spin)5.92

Experimental values may differ due to orbital contributions. researchgate.net

Applications of this compound Metal Complexes

While research specifically on this compound complexes is not extensive, the applications can be inferred from studies on the ligand itself and related pyrazinyl thiourea derivatives. The biological activity of the parent ligand is a strong indicator of the potential applications of its metal complexes, as coordination can enhance or modify this activity.

Tuberculostatic Activity: The synthesis and tuberculostatic activity of this compound were reported, suggesting that the compound and its potential metal complexes could be investigated as antituberculosis agents. researchgate.net

Antiviral Activity: A related derivative, N-[4-(3-propoxy-1H-1,2,4-triazol-1-yl)phenyl]-N′-(2-pyrazinyl)thiourea, was found to exhibit specific activity against the respiratory syncytial virus, highlighting the potential of this class of compounds in antiviral drug discovery. researchgate.net

Neuroprotection: Other pyridyl and pyrazinyl thiourea derivatives have been evaluated for their neuroprotective effects against toxicity induced by amyloid-β, suggesting a potential therapeutic avenue for Alzheimer's disease.

Catalysis and Materials Science: The ability of the pyrazine moiety to act as a bridging ligand makes this compound a candidate for the synthesis of coordination polymers. thegoodscentscompany.com These materials can have interesting magnetic, electronic, or porous properties, making them suitable for applications in catalysis, gas storage, or as molecular sensors.

Advanced Applications and Future Research Directions

Structure-Activity Relationship (SAR) Studies for N-Pyrazinylthiourea Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. youtube.com For this compound analogues, these studies involve synthesizing a variety of derivatives by modifying specific parts of the molecule and then evaluating how these changes affect their therapeutic properties.

Key areas of modification in SAR studies of this compound analogues include:

Substitutions on the Pyrazine (B50134) Ring: Researchers have investigated how adding different chemical groups to the 3, 5, and 6 positions of the pyrazine ring impacts the compound's potency. For instance, studies on pyrazinoic acid (POA), a related compound, have shown that alkylamino-group substitutions at the 3 and 5 positions can increase potency against Mycobacterium tuberculosis by up to ten times compared to the original compound. nih.gov

Modifications of the Thiourea (B124793) Moiety: Alterations to the thiourea group, such as creating N'-benzoylthioureas or N'-(substituted phenyl)thioureas, have been explored to enhance specific biological activities. nih.gov

Bioisosteric Replacements: Replacing the carboxylic acid group or the entire pyrazine ring with bioisosteres (substituents with similar physical or chemical properties) has been another strategy to improve drug-like properties and overcome resistance mechanisms. nih.gov

These SAR studies provide crucial insights that guide the rational design of more effective and selective therapeutic agents. youtube.com

Medicinal Chemistry and Drug Design Applications

The versatile structure of this compound has made it a valuable scaffold in medicinal chemistry for the development of new drugs targeting a range of diseases. ontosight.aifrontiersin.org

Neuroprotective Agents (e.g., against amyloid-β-induced toxicity)

This compound derivatives have emerged as promising candidates for the development of neuroprotective agents, particularly in the context of Alzheimer's disease, where amyloid-β (Aβ) peptide-induced toxicity is a key pathological feature. science.govnih.govplos.org Research has shown that certain pyrazinyl thiourea analogues can protect neuronal cells from damage caused by Aβ. researchgate.net

One study reported the synthesis of twenty-six new small molecules, including pyridyl/pyrazinyl thiourea derivatives, and evaluated their ability to counteract the opening of the mitochondrial permeability transition pore (mPTP) induced by Aβ. science.gov The opening of the mPTP is a critical event in cell death pathways. Notably, a significant number of the synthesized compounds demonstrated a superior neuroprotective effect compared to the standard, Cyclosporin A. researchgate.net

Among the evaluated compounds, derivatives 9w , 9r , and 9k were particularly noteworthy. They exhibited a safe profile in terms of ATP production and cell viability and showed significant neuroprotection against Aβ-induced neuronal cell death. researchgate.net Molecular docking studies suggested a plausible binding mode for these compounds, explaining their efficacy in blocking the mPTP. researchgate.net These findings position these this compound analogues as lead compounds for further development in the search for new therapies for Alzheimer's disease. researchgate.net

Antiviral Agents (e.g., against respiratory syncytial virus, influenza A)

The N-heterocyclic structure of this compound is a feature found in many antiviral drugs, suggesting its potential in this therapeutic area. mdpi.com Research has explored the antiviral properties of pyrazine derivatives against a variety of viruses, including respiratory syncytial virus (RSV) and influenza A. nih.govfrontiersin.orgnih.gov

Derivatives of pyrazine have shown inhibitory effects on the replication of both RSV and influenza viruses. nih.govnih.gov For example, favipiravir, a substituted pyrazinecarboxamide derivative, acts as a broad-spectrum inhibitor of the influenza virus polymerase. frontiersin.org While not a thiourea derivative itself, its pyrazine core highlights the potential of this heterocyclic system in antiviral drug design.

Studies on other N-heterocyclic compounds have demonstrated that they can interfere with various stages of the viral life cycle, from entry into the host cell to replication and release of new virus particles. mdpi.com The thiourea moiety, present in this compound, is also known to be a part of compounds with antiviral activity. ontosight.ai This combination of a pyrazine ring and a thiourea group makes this compound and its analogues an interesting area for the discovery of new antiviral agents. mdpi.comuitm.edu.my

Anticancer Research and Chemotherapeutic Potential

The this compound scaffold has been investigated for its potential in developing new anticancer agents. ontosight.ai Pyrazole (B372694) derivatives, which share a nitrogen-containing heterocyclic structure, have shown significant cytotoxic effects against various cancer cell lines. nih.govnih.gov

Research into pyrazole derivatives has demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells. For instance, certain pyrazolo-pyridine and pyrazolo-naphthyridine derivatives were found to be active against cervical (HeLa) and breast (MCF-7) cancer cells. nih.gov These compounds were shown to cause cell cycle arrest, increase oxidative stress, and damage DNA in the cancer cells. nih.gov

Furthermore, some pyrazoline hybrids have been identified as potent anticancer agents. nih.gov The mechanism of action for many of these nitrogen-containing heterocycles involves inhibiting key cellular processes necessary for cancer cell growth and proliferation, such as DNA synthesis and repair. nih.gov For example, some podophyllotoxin-thiourea hybrids have been shown to selectively inhibit DNA topoisomerase II, an enzyme crucial for DNA replication in cancer cells. frontiersin.org The structural similarities and known biological activities of related compounds suggest that this compound derivatives warrant further investigation as potential chemotherapeutic agents.

Antimicrobial Research (Antibacterial and Antifungal)

This compound and its derivatives have demonstrated notable potential as antimicrobial agents, with activity against both bacteria and fungi. ontosight.ainih.govnih.govmdpi.com The thiourea component of the molecule is a key contributor to its antimicrobial properties.

Studies have shown that pyrazole derivatives, which are structurally related to this compound, exhibit a moderate to potent degree of antimicrobial activity. nih.govmdpi.comjrespharm.com For example, newly synthesized pyrazoline derivatives have shown antibacterial activity against strains such as E. faecalis and antifungal activity against C. glabrata. jrespharm.com

In one study, a series of new naphthalimide–thiourea derivatives were synthesized and evaluated against a panel of bacterial strains. Several of these compounds demonstrated potent antibacterial activity against S. aureus, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.03–8 μg/mL. rsc.org The cytotoxicity assays for these compounds indicated that they were non-toxic to Vero cells, suggesting a favorable selectivity index. rsc.org These findings highlight the promise of thiourea derivatives, including those with a pyrazine ring, in the development of new antimicrobial drugs.

Tuberculostatic Activity

A significant area of research for this compound derivatives is their potential activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govgoogle.comnih.gov The pyrazine ring is a core component of pyrazinamide, a first-line antituberculosis drug.

Research has demonstrated that various this compound derivatives exhibit in vitro tuberculostatic activity. nih.gov In one study, a series of N-pyrazinylthioureas were synthesized and found to have MIC values ranging from 8 to 1000 μg/cm³. nih.gov Another study focused on naphthalimide–thiourea derivatives, some of which showed good antimycobacterial activity against M. tuberculosis with MIC values in the range of 2–64 μg/mL. rsc.org

Furthermore, research on pyrazole-containing compounds has identified molecules with potent activity against M. tuberculosis. mdpi.comnih.gov Some of these compounds have exhibited low micromolar MIC values and have shown efficacy in animal models of tuberculosis. nih.gov The mechanism of action for some of these pyrazole derivatives has been linked to the inhibition of the MmpL3 protein, which is essential for the mycobacterial cell wall synthesis. nih.gov These findings underscore the potential of this compound and its analogues as a source of new antitubercular agents. capes.gov.brresearchgate.net

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Current time information in Bangalore, IN. They are involved in numerous physiological and pathological processes, making them an important drug target. Current time information in Bangalore, IN. While various heterocyclic compounds, including those with thiourea moieties like sulfonamide-acylthioureas, have been investigated as carbonic anhydrase inhibitors, publicly available research specifically detailing the inhibitory activity of this compound derivatives against carbonic anhydrase isoforms is limited. Current time information in Bangalore, IN.mdpi.comresearchgate.net Future research may explore the potential of the pyrazine and thiourea combination for targeting these ubiquitous enzymes.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is a key enzyme in the degradation of dopamine, and its inhibition is a validated strategy for the treatment of neurodegenerative disorders such as Parkinson's disease. Research into pyridyl and pyrazinyl thiourea derivatives has identified their potential as MAO-B inhibitors.

In one study, a series of melatonin (B1676174) analogues, which included thiourea-based structures, were synthesized and evaluated for their MAO-B inhibitory activity. Several of these compounds demonstrated significant inhibition, with some showing IC₅₀ values in the micromolar range, highlighting the potential of this chemical class for developing novel MAO-B inhibitors. researchgate.net For instance, certain naphthamide hybrids have been reported with potent MAO-B inhibitory activity, with IC₅₀ values as low as 0.519 µM. researchgate.net Although detailed data for pyrazinylthiourea compounds was not fully specified in the available abstracts, the focus of the research indicates this is a promising area of investigation.

Table 1: MAO-B Inhibitory Activity of Related Hybrid Compounds Data presented for illustrative purposes based on related scaffolds investigated alongside pyrazinyl derivatives.

Compound ClassMost Active Compound ExampleMAO-B IC₅₀ (µM)
Naphthamide HybridCompound 2g0.519
Melatonin AnalogueCompound 3v0.66

Cyclooxygenase/Lipoxygenase (COX/LOX) Inhibition

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory cascade, mediating the production of prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of COX and LOX is considered a desirable strategy for developing anti-inflammatory agents with potentially improved safety profiles. However, based on a comprehensive review of available literature, there is no specific research focused on the evaluation of this compound derivatives as direct inhibitors of COX or LOX enzymes. The field is dominated by other chemical classes, such as chalcones and pyrazole derivatives. researchgate.net

Cyclophilin A (CypA) Inhibition

Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase activity and are implicated in a range of cellular processes and diseases. Cyclophilin D (CypD), in particular, is a key regulator of the mitochondrial permeability transition pore (mPTP), an event linked to cell death in neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov

While the specific inhibition of Cyclophilin A (CypA) by this compound is not detailed, closely related N-pyrazinylurea derivatives have been investigated for their neuroprotective effects by preventing the Aβ-induced opening of the mPTP, a process modulated by CypD. In these studies, several compounds were found to be more effective than the standard inhibitor Cyclosporin A (CsA). researchgate.net The most active derivatives provided significant neuroprotection, suggesting that the pyrazinyl scaffold is a valuable starting point for the development of CypD inhibitors. researchgate.net

Table 2: Neuroprotective Effects of Related N-Pyrazinylurea Derivatives via mPTP Inhibition Data reflects the neuroprotection percentage against Aβ-induced neuronal cell death.

Compound IDNeuroprotection (%)
9w69.3
9r51.8
9k48.2

Development of this compound-based Hybrid Compounds

The development of hybrid molecules, which combine two or more pharmacophores into a single entity, is a powerful strategy in drug discovery to address multiple targets or enhance activity. The this compound scaffold has been utilized in the creation of such hybrids. For example, a benzimidazole-based thiourea, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, was synthesized by combining the benzimidazole, benzoyl, and thiourea moieties in a one-pot procedure. researchgate.net This approach aims to integrate the biological activities associated with each component.

Similarly, the concept of molecular hybridization has been explored by replacing the urea (B33335) linker in known kinase inhibitors like sorafenib (B1663141) with an amide group and introducing a bulkier naphthalene (B1677914) ring to enhance interactions with the target protein. nih.gov These strategies showcase the modular nature of the thiourea functional group, allowing it to link various heterocyclic and aromatic systems to generate novel chemical entities with potentially synergistic or enhanced biological profiles.

This compound in Materials Science Research

In materials science, N-donor ligands are crucial for the synthesis of coordination polymers and metal complexes with unique structural, electronic, and magnetic properties. nih.govscience.gov this compound, possessing multiple nitrogen and sulfur donor atoms, is an excellent candidate for creating such materials. The pyrazine ring and the thiourea group can coordinate with various metal ions (e.g., Au(I), Ag(I), Zn(II), Fe(II)) to form stable complexes. mdpi.comnih.govunizar.es

The synthesis of metal complexes with thiourea derivatives can lead to materials with interesting crystal structures and potential applications. mdpi.comunizar.es For instance, the coordination of thiourea ligands to silver has been confirmed by crystal structure analysis, revealing how the ligand binds to the metal center. unizar.es The electronic properties of materials containing pyrazine derivatives can be tuned by substituents, which affects their potential use in applications like nonlinear optics. science.gov The interaction of pyrazine derivatives with metals like iron has also been studied, providing insight into the formation of novel materials. science.gov The self-assembly of such ligands with metal salts can produce crystalline materials, including metal-organic frameworks (MOFs), whose properties are dictated by the geometry of the ligand and the coordination preference of the metal ion. nih.gov

This compound in Catalysis Research

The application of this compound in catalysis is an emerging area of research. The thiourea moiety itself is known to participate in organocatalysis, often through noncovalent interactions like hydrogen bonding. Furthermore, metal complexes derived from N-donor ligands, including pyrazine and thiourea derivatives, are widely explored for their catalytic activities. science.govscience.govsysrevpharm.org

These complexes can serve as catalysts in a variety of organic transformations. For example, nickel nanoparticles embedded in ligand-derived carbon from nitrogen-containing precursors have shown excellent catalytic activity. science.gov The electronic structure of pyrazine derivatives suggests their potential in electrocatalysis, where they can facilitate proton reduction reactions. science.gov The formation of complexes with transition metals like copper can mimic the active sites of metalloenzymes and catalyze oxidation reactions. The specific use of this compound as a catalyst or as a ligand in a catalytic metal complex remains a field with significant potential for future exploration.

Future Prospects and Emerging Research Areas

The foundational understanding of this compound and its derivatives has paved the way for exciting future prospects and the exploration of novel applications. The unique chemical architecture of this compound, featuring a pyrazine ring linked to a thiourea moiety, continues to attract significant interest for its versatile biological and chemical properties. nih.gov Emerging research is focused on leveraging these characteristics to develop sophisticated solutions in medicine, agriculture, and materials science.

A primary direction for future research lies in the continued exploration of this compound derivatives in medicinal chemistry . nih.govmdpi.com Building on established findings of their anticancer and antimicrobial activities, researchers are now delving into more specific and targeted applications. nih.gov One of the most promising areas is the development of novel therapeutics for neurodegenerative diseases. Studies have highlighted the potential of pyridyl and pyrazinyl thiourea derivatives in providing neuroprotection against amyloid-β-induced toxicity, a key factor in Alzheimer's disease. researchgate.netportlandpress.com Future investigations are expected to focus on optimizing these compounds to enhance their efficacy and ability to cross the blood-brain barrier, potentially leading to new treatments for this debilitating condition. researchgate.net

In the realm of oncology , the focus is shifting towards designing this compound derivatives that target specific cancer cell lines and overcome drug resistance. Research has shown that pyrazolone (B3327878) derivatives, a related class, exhibit potent cytotoxicity against various human tumor cell lines, including multidrug-resistant ones. nih.gov Future work will likely involve the synthesis of novel this compound analogues and their evaluation against a wider range of cancers, with a particular emphasis on their mechanisms of action at the molecular level. nih.govmdpi.com The tuberculostatic activity of this compound derivatives also presents a continuing avenue for research, especially in the face of rising antibiotic resistance. nih.gov

The potential of this compound derivatives in agrochemicals is another burgeoning field of research. Initial studies have demonstrated the herbicidal activity of certain pyrazine derivatives. sioc-journal.cnresearchgate.net Future research is aimed at developing highly selective and environmentally benign herbicides. For instance, pyrazole acylthiourea derivatives have shown exceptional herbicidal activity against specific weeds at low application rates, with some compounds also inhibiting key plant enzymes like acetohydroxyacid synthase. nih.gov The development of such targeted herbicides could offer a more sustainable approach to weed management in agriculture. researchgate.net

Beyond biological applications, this compound and its analogues are being explored for their potential in materials science . The inherent structural features of these compounds make them candidates for the development of novel coordination polymers and materials with interesting optical properties. researchgate.netrsc.orgnih.gov The field of nonlinear optics (NLO) is one such area, where materials that can alter the properties of light are in high demand for applications in photonics and optical communications. igntu.ac.in While research in this area is still in its early stages for this compound specifically, the broader class of thiourea derivatives has shown promise, suggesting a potential avenue for future exploration. mdpi.com

The development of chemical sensors represents another frontier for this compound research. The ability of the thiourea moiety to bind with various metal ions and other analytes could be harnessed to create sensitive and selective sensors. azosensors.com20.210.105 These could find applications in environmental monitoring, industrial process control, and medical diagnostics. Future work may involve integrating this compound derivatives into sensor platforms and evaluating their performance in detecting specific substances.

Finally, the role of this compound derivatives in catalysis is an emerging area of interest. While direct catalytic applications of this compound are not yet well-established, related heterocyclic compounds are known to be effective ligands in catalytic systems. researchgate.netmdpi.com The nitrogen and sulfur atoms in the this compound structure could coordinate with metal centers to form catalysts for various organic transformations. This remains a largely unexplored but potentially fruitful area for future research.

Research Findings on this compound Derivatives

Compound/Derivative ClassApplication AreaKey FindingsResearch Focus
Pyridyl/Pyrazinyl ThioureasNeuroprotectionShowed significant neuroprotection against amyloid-β-induced toxicity. researchgate.netDevelopment of novel therapies for Alzheimer's disease. researchgate.netportlandpress.com
Pyrazole AcylthioureasHerbicidal ActivityExhibited exceptional herbicidal activity against Digitaria sanguinalis and Amaranthus retroflexus. nih.gov Inhibited Setaria viridis TKL enzyme. nih.govDevelopment of selective and potent herbicides. nih.gov
N-PyrazinylthioureasTuberculostatic ActivityDisplayed in vitro activity against Mycobacterium tuberculosis. nih.govCombating antibiotic-resistant tuberculosis. nih.gov
Pyrazolone DerivativesAnticancer ActivityDemonstrated remarkable anticancer effects against various human tumor cell lines, including multidrug-resistant ones. nih.govDiscovery of potent antitumor agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Pyrazinylthiourea with high purity?

  • Answer: Synthesis typically involves condensation reactions between pyrazinylamine and thiocarbonyl derivatives under controlled conditions (e.g., inert atmosphere, reflux in anhydrous solvents like THF or DMF). Purity is ensured via recrystallization using ethanol/water mixtures and characterized by melting point analysis. Reproducibility requires strict adherence to stoichiometric ratios and reaction times, as outlined in protocols for analogous thiourea derivatives .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Answer: Use a combination of 1^1H/13^13C NMR to confirm hydrogen and carbon environments, FT-IR to identify thiourea-specific C=S stretches (~1250 cm1^{-1}), and mass spectrometry for molecular ion verification. Single-crystal X-ray diffraction (as applied to structurally similar compounds) provides definitive confirmation of bond angles and crystallographic packing .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer: Use PPE (gloves, lab coat, goggles), work in a fume hood to avoid inhalation, and store in airtight containers away from oxidizers. Toxicity data for thiourea derivatives suggest avoiding skin contact and implementing spill-neutralization protocols with activated carbon .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Answer: Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability assays). Analyze variables like solvent effects (DMSO concentration), purity thresholds (>95%), and batch-to-batch consistency. Reproduce studies under standardized conditions and apply statistical frameworks (e.g., ANOVA) to identify outliers .

Q. How to design experiments to study the enzyme inhibition mechanisms of this compound?

  • Answer: Use the PICO framework: Define the Population (target enzyme, e.g., urease), Intervention (compound concentration ranges), Comparison (positive/negative controls), and Outcome (IC50_{50} determination via kinetic assays). Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamics .

Q. What computational approaches predict the binding affinity of this compound with target proteins?

  • Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model ligand-receptor interactions, followed by molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with experimental data (e.g., X-ray crystallography of co-crystallized complexes) .

Q. How to optimize reaction conditions for this compound derivatives to enhance yield?

  • Answer: Apply Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Use high-throughput screening to identify optimal conditions. Monitor progress via TLC/HPLC and characterize intermediates to minimize side reactions .

Q. What are the critical parameters for reproducible synthesis of this compound?

  • Answer: Document reaction parameters (time, temperature, solvent purity) and validate intermediates at each step. Use calibrated equipment for measurements and adhere to strict anhydrous conditions. Archive raw data (spectra, chromatograms) for peer review and replication studies .

Methodological Frameworks and Tools

  • Data Integrity: Maintain lab notebooks with timestamps, raw data backups, and metadata (e.g., instrument calibration logs) to ensure traceability .
  • Literature Review: Use SciFinder or Reaxys to retrieve primary sources, avoiding non-peer-reviewed platforms. Cross-reference synthesis protocols from ACS or RSC journals .
  • Ethical Reporting: Disclose conflicts of interest, negative results, and limitations in data interpretation to avoid bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.